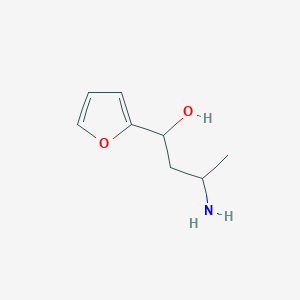

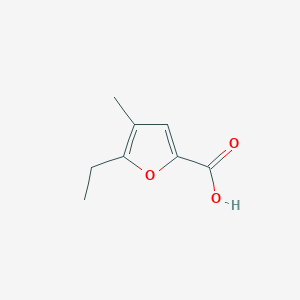

N-Boc-3-(hydroxymethyl)-7-methoxyindole

Vue d'ensemble

Description

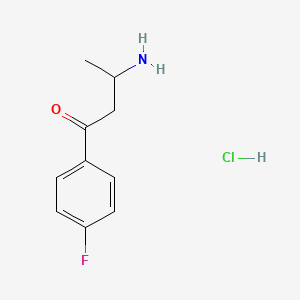

N-Boc-protected amines are a class of compounds used in organic chemistry. The Boc group (tert-butyloxycarbonyl) is a protecting group for amines, which can be removed under acidic conditions .

Synthesis Analysis

The formation of Boc-protected amines is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using Boc2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular structure of N-Boc-protected amines generally consists of the amine group, the Boc protecting group, and any additional functional groups present in the molecule .Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amines can vary widely depending on the specific compound. For example, the melting point, boiling point, and density can all differ .Applications De Recherche Scientifique

Synthesis and Reactivity

- Phytoalexin Synthesis : The transformation of indole glucosinolate derivatives under acidic conditions leads to the synthesis of potent phytoalexins like rapalexin A via Lossen type rearrangement. Alternatively, under basic conditions, a novel 1-thioimidocarbonyl-β-d-glucopyranose heterocyclic system can be obtained via Neber type rearrangement, showcasing the divergent reactivity of these compounds (Pedras, To, & Schatte, 2016).

- N-Methoxyindoles Production : N-Methoxyindoles, with significant relevance in medicinal chemistry, can be produced from the reaction between nitrosoarenes and alkynes. This process provides an efficient synthesis pathway for phytoalexin analogues (Penoni et al., 2006).

Polymer and Material Chemistry

- Thermal Decomposition in Polymer Chemistry : A tert-butoxycarbonyl (BOC) group, often used in organic synthesis and polymer materials chemistry for protecting functional groups, showcases its utility in the study of radical polymerization and copolymerizations of various methacrylates. The thermal decomposition behavior of these polymers is crucial for understanding the stability and degradation of polymer materials (Jing, Suzuki, & Matsumoto, 2019).

Medicinal Chemistry and Natural Products

- Synthesis of Biologically Active Compounds : The catalytic synthesis of 3-amino-3-aryl-2-oxindoles, which are important biologically active compounds, has been achieved using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This showcases the role of N-Boc-3-(hydroxymethyl)-7-methoxyindole derivatives in synthesizing compounds with potential biological activity (Marques & Burke, 2016).

- Natural Product Synthesis : The synthesis of natural products like scalaridine A involves the use of N-Boc protected indoles, highlighting their importance in the field of natural product synthesis (Kim & Sperry, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBFKFHYNKBQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(hydroxymethyl)-7-methoxyindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)